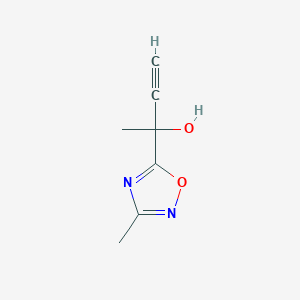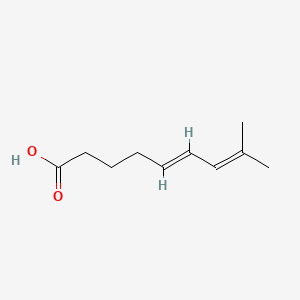
Capsaicin-5,7-dienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capsaicin-5,7-dienoic Acid is a compound derived from the Capsicum genus, which includes chili peppers. This compound is known for its pungent properties and is a significant component in the study of pain mechanisms and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Capsaicin-5,7-dienoic Acid can be synthesized through various chemical reactions. One common method involves the use of hydroxypropyl-beta-cyclodextrin encapsulation, which enhances its solubility and bioavailability . The synthesis typically involves magnetic stirring and characterization using ultraviolet absorption spectrometry, infrared spectroscopy, and differential scanning calorimetry .
Industrial Production Methods
Industrial production of this compound often involves extraction from Capsicum fruits. The extraction process has been refined over time to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization and quality control .
Chemical Reactions Analysis
Types of Reactions
Capsaicin-5,7-dienoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Capsaicin-5,7-dienoic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Industry: Utilized in the production of topical analgesics and other pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Capsaicin-5,7-dienoic Acid involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects. The compound induces a temporary hypersensitivity reaction, altering pain mechanisms through the loss of membrane potential and changes in neurotrophic factor transport .
Comparison with Similar Compounds
Capsaicin-5,7-dienoic Acid is unique compared to other similar compounds due to its specific interaction with the TRPV1 receptor and its potent analgesic properties. Similar compounds include:
Dihydrocapsaicin: Another major capsaicinoid with similar pungency but differing in the saturation of the acyl group.
Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
These compounds share structural similarities but differ in their biological activities and potency, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(5E)-8-methylnona-5,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+ |
InChI Key |
NOHAQBDIONGKRO-HWKANZROSA-N |
Isomeric SMILES |
CC(=C/C=C/CCCC(=O)O)C |
Canonical SMILES |
CC(=CC=CCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


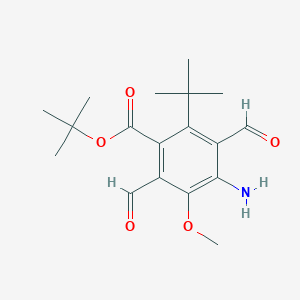
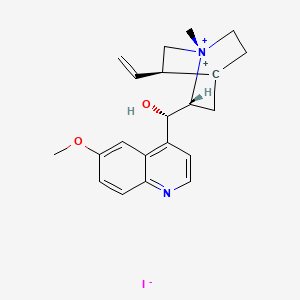

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)


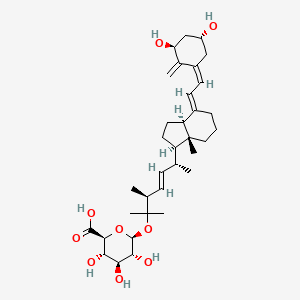
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
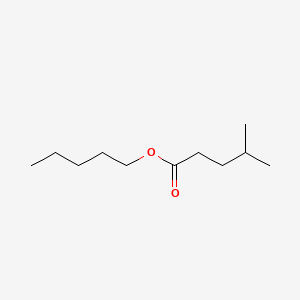


![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
